molecular formula C18H17NO2S B12832059 N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide

N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide

Cat. No.: B12832059
M. Wt: 311.4 g/mol
InChI Key: GGGUFPNIXHZXMB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide is an organic compound with the molecular formula C18H17NO2S. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a phenylethynyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzenesulfonamide. This intermediate is then reacted with phenylacetylene under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack by DMSO, leading to the formation of zwitterionic anionic N-sulfonyliminiums. This intermediate then undergoes further nucleophilic attack to form the final oxidation product . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-4-methylbenzenesulfonamide
  • N-Methyl-4-nitro-N-(phenylethynyl)benzenesulfonamide

Uniqueness

N-Cyclopropyl-4-methyl-N-(phenylethynyl)benzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in various chemical reactions and research applications.

Properties

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-cyclopropyl-4-methyl-N-(2-phenylethynyl)benzenesulfonamide

InChI

InChI=1S/C18H17NO2S/c1-15-7-11-18(12-8-15)22(20,21)19(17-9-10-17)14-13-16-5-3-2-4-6-16/h2-8,11-12,17H,9-10H2,1H3

InChI Key

GGGUFPNIXHZXMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C#CC2=CC=CC=C2)C3CC3

Origin of Product

United States

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